Cas no 2034246-06-3 (1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea)
![1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea structure](https://www.kuujia.com/scimg/cas/2034246-06-3x500.png)
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-(4-butoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)urea
- 1-(4-butoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea
- 1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea
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- Inchi: 1S/C19H26N4O2/c1-2-3-12-25-17-9-7-16(8-10-17)22-19(24)20-13-15-14-21-23-11-5-4-6-18(15)23/h7-10,14H,2-6,11-13H2,1H3,(H2,20,22,24)
- InChI Key: MLMJIFFWDVGPHK-UHFFFAOYSA-N
- SMILES: O(C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(N([H])C([H])([H])C1C([H])=NN2C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2=1)=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 412
- XLogP3: 2.7
- Topological Polar Surface Area: 68.2
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6513-5854-3mg |
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea |
2034246-06-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6513-5854-75mg |
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea |
2034246-06-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6513-5854-2μmol |
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea |
2034246-06-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6513-5854-15mg |
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea |
2034246-06-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6513-5854-30mg |
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea |
2034246-06-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6513-5854-20μmol |
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea |
2034246-06-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6513-5854-25mg |
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea |
2034246-06-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6513-5854-100mg |
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea |
2034246-06-3 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6513-5854-50mg |
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea |
2034246-06-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6513-5854-5μmol |
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea |
2034246-06-3 | 5μmol |
$63.0 | 2023-09-08 |
1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea Related Literature
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Additional information on 1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea
Introduction to 1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea and Its Significance in Modern Chemical Biology
The compound with the CAS number 2034246-06-3, identified as 1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea, represents a fascinating molecule in the realm of chemical biology. This compound belongs to a class of heterocyclic ureas that have garnered significant attention due to their diverse pharmacological properties and potential applications in drug discovery. The structural framework of this molecule integrates several key pharmacophoric elements that contribute to its unique biological activity and make it a compelling candidate for further investigation.
The pyrazolo[1,5-a]pyridine core is a well-documented scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. This particular scaffold has been extensively studied for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of the 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl moiety in the compound not only enhances its structural complexity but also contributes to its potential interactions with biological targets. This moiety is particularly noteworthy for its ability to engage with proteins and enzymes in a manner that can lead to therapeutic effects.
Furthermore, the urea functional group is another critical component of this molecule. Urea-based compounds are widely recognized for their versatility in drug design due to their ability to form hydrogen bonds and interact with hydrophilic regions of biological targets. In this context, the methyl urea linkage in 1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea serves as a bridge that connects the pyrazolo[1,5-a]pyridine core to the 4-butoxyphenyl group. This connection not only stabilizes the molecule but also influences its pharmacokinetic properties.
The 4-butoxyphenyl group is an aromatic ring substituted with a butoxy moiety. This substitution pattern is often employed in drug design to enhance solubility and metabolic stability while maintaining or improving binding affinity to biological targets. The butoxy group introduces a hydrophobic element that can interact favorably with lipid-rich regions of proteins or enzymes, thereby influencing the compound's overall activity profile.
Recent advancements in chemical biology have highlighted the importance of multifunctional compounds that can modulate multiple targets simultaneously. The compound 1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea exemplifies this trend by integrating several pharmacophoric elements that could potentially interact with different biological pathways. For instance, studies have shown that pyrazolo[1,5-a]pyridine derivatives can exhibit inhibitory effects on various kinases and other enzymes involved in cancer progression. Additionally, urea-based compounds have been explored for their anti-inflammatory and immunomodulatory properties.
In light of these findings, researchers have been keen on developing novel derivatives of this compound to explore new therapeutic avenues. By modifying specific functional groups or introducing new substituents, scientists aim to enhance the potency and selectivity of these molecules while minimizing off-target effects. The flexibility offered by the structural framework of 1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)urea makes it an ideal candidate for such structural optimization efforts.
The synthesis of this compound involves a series of well-established organic reactions that highlight its accessibility for further functionalization. The preparation typically begins with the formation of the pyrazolo[1,5-a]pyridine core through condensation reactions followed by subsequent modifications to introduce the urea and butoxyphenyl groups. These synthetic strategies are not only efficient but also scalable, making it feasible to produce sufficient quantities for preclinical and clinical studies.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Given the growing burden of chronic diseases such as cancer and inflammation-related disorders, there is a continuous demand for innovative therapeutic agents. The multifaceted nature of 1-(4-butoxyphenyl)-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yi}methyl)urea positions it as a promising candidate for further development into a novel drug entity.
As research progresses,the integration of computational methods into drug discovery has significantly accelerated the identification and optimization of bioactive molecules. Virtual screening techniques have been particularly effective in predicting binding interactions between compounds like 1-(4-butoxyphenyl)-3-({4H,5 H,6 H,7 H-pyrazolo[1, 5 -a] pyridin - 3 - yl}methyl)urea and biological targets such as kinases or transcription factors。 These computational approaches not only save time but also provide valuable insights into the molecular mechanisms underlying their biological activity。
In conclusion,the compound identified by CAS number 2034246 - 06 - 3, known as 1 - ( 4 - butoxyphenyl ) - 3 - ( { 4 H , 5 H , 6 H , 7 H - pyrazolo [ 1 , 5 - a ] pyridin - 3 - yl } methyl ) urea, represents a significant advancement in chemical biology。 Its unique structural features, including the pyrazolo[1, 5 - a]pyridine core and urea functional group, make it a versatile scaffold for developing novel therapeutic agents。 With ongoing research efforts focused on optimizing its pharmacological properties and exploring new applications, this compound holds great promise for addressing some of today's most pressing medical challenges。
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